Dimethyl [(4-methylphenyl)(diphenyl)acetyl]phosphonate
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Overview
Description
Dimethyl [(4-methylphenyl)(diphenyl)acetyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(4-methylphenyl)(diphenyl)acetyl]phosphonate typically involves the reaction of phosphonates with aromatic compounds under specific conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of C-P bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(4-methylphenyl)(diphenyl)acetyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dimethyl [(4-methylphenyl)(diphenyl)acetyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of dimethyl [(4-methylphenyl)(diphenyl)acetyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. The aromatic structure allows for interactions with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phenylphosphonate
- Dimethyl benzylphosphonate
- Dimethyl tolylphosphonate
Uniqueness
Dimethyl [(4-methylphenyl)(diphenyl)acetyl]phosphonate is unique due to its complex aromatic structure, which provides distinct chemical properties and reactivity compared to simpler phosphonates. This uniqueness makes it valuable in specialized applications where specific interactions with biological or chemical systems are required .
Properties
CAS No. |
61565-67-1 |
---|---|
Molecular Formula |
C23H23O4P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-(4-methylphenyl)-2,2-diphenylethanone |
InChI |
InChI=1S/C23H23O4P/c1-18-14-16-21(17-15-18)23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(24)28(25,26-2)27-3/h4-17H,1-3H3 |
InChI Key |
BPJWUHUSCAFZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)P(=O)(OC)OC |
Origin of Product |
United States |
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